molecular formula C13H17BrN2O2 B5813013 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate

Cat. No.: B5813013
M. Wt: 313.19 g/mol
InChI Key: QUJGTUAOXRSAEY-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, which is known for its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)8-11(17)18-16-12(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGTUAOXRSAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)ON=C(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)O/N=C(/C1=CC(=CC=C1)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylbutanoic acid in the presence of an amine catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding bromophenol derivative.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-bromophenyl)propionic acid
  • 3-Bromoaniline
  • 3-Bromobenzaldehyde

Uniqueness

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the bromophenyl and dimethylbutanoate groups allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.

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